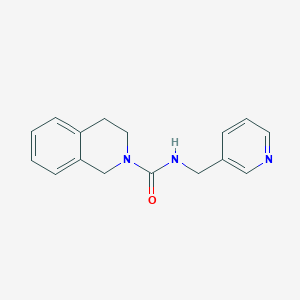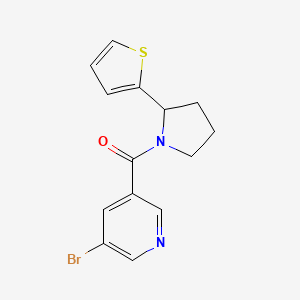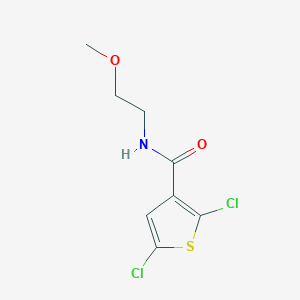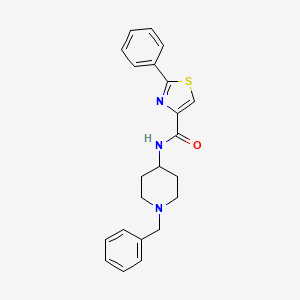
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as PDMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDMI belongs to the class of isoquinoline carboxamides and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these pathways, this compound can induce apoptosis, cell cycle arrest, and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound can induce apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound can improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its relatively simple synthesis method and high purity. This compound can also be easily scaled up for large-scale production. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.
Orientations Futures
There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One of the future directions is to explore the potential therapeutic applications of this compound in other diseases such as autoimmune disorders and metabolic disorders. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Furthermore, the development of this compound analogs with improved pharmacological properties could also be a future direction for research.
Méthodes De Synthèse
The synthesis of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one with benzoyl chloride in the presence of triethylamine. The reaction yields this compound as a white solid with a purity of more than 95%. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-11-13-4-3-8-17-10-13)19-9-7-14-5-1-2-6-15(14)12-19/h1-6,8,10H,7,9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOTIJRRJCWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)

![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)

![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)


![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)

![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)